molecular formula C18H12F4N2O2S B2717166 (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421442-67-2

(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2717166
CAS No.: 1421442-67-2
M. Wt: 396.36
InChI Key: ICPOSVNOOUOTAX-UHFFFAOYSA-N
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Description

The compound “(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” (hereafter referred to as Compound A) features a 2-fluorophenyl group attached to a methanone moiety, which is further linked to a 3-azetidinyloxy-substituted benzo[d]thiazole bearing a 4-trifluoromethyl group. This structure combines three pharmacologically relevant motifs:

  • Fluorophenyl group: Enhances metabolic stability and modulates electronic properties .
  • Azetidine ring: A strained four-membered nitrogen heterocycle that improves conformational rigidity and bioavailability compared to larger rings .

Properties

IUPAC Name

(2-fluorophenyl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O2S/c19-13-6-2-1-4-11(13)16(25)24-8-10(9-24)26-17-23-15-12(18(20,21)22)5-3-7-14(15)27-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPOSVNOOUOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs, including a fluorophenyl group, a benzo[d]thiazole moiety, and an azetidine ring. This structural diversity suggests potential biological activities that merit investigation.

Structural Components and Their Implications

The biological activity of this compound can be largely attributed to its structural components:

  • Fluorophenyl Group : Known for enhancing lipophilicity and potentially improving the binding affinity to biological targets.
  • Benzo[d]thiazole Moiety : Compounds containing this structure have been associated with various pharmacological effects, including antimicrobial and anticancer activities.
  • Azetidine Ring : This cyclic amine can participate in numerous chemical reactions, potentially influencing the compound's reactivity and interaction with biological systems.

Predicted Biological Activities

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Due to the presence of the thiazole ring, which has been linked to antibacterial properties.
  • Anticancer Potential : Structural analogs have shown efficacy against various cancer cell lines.
  • Neuroprotective Effects : Related compounds have demonstrated protective effects in neurotoxic models.

Case Study 1: Antimicrobial Activity

A study on benzothiazole derivatives demonstrated significant antimicrobial activity against several bacterial strains. The incorporation of trifluoromethyl groups in similar structures enhanced their potency. The compound's structural similarity suggests it may exhibit comparable effects against pathogens.

Case Study 2: Anticancer Properties

Research involving thiazole derivatives revealed their ability to inhibit cancer cell proliferation. For instance, compounds with benzo[d]thiazole moieties were effective against breast and prostate cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study 3: Neuroprotective Effects

Investigations into azetidine-containing compounds have shown promise in neuroprotection. One study highlighted a related compound's ability to mitigate dopaminergic neurotoxicity in cellular models, suggesting that similar mechanisms could be explored for the target compound.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease processes, particularly in cancer and microbial infections.
  • Receptor Modulation : Interaction with various receptors (e.g., GABA, NMDA), influencing neurotransmitter systems and potentially providing neuroprotective effects.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to reduced proliferation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from toxic agents

Scientific Research Applications

Antimicrobial Properties

Compounds with similar structures have shown significant antimicrobial activity. For instance, the thiazole moiety is often associated with:

  • Antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli.
  • Antifungal properties , making it a candidate for treating infections caused by fungi.

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole exhibit anticancer properties through mechanisms such as:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis in malignant cells.

Pharmacological Applications

The compound has potential applications in various fields, including:

Application AreaDescription
Pharmaceuticals Development of drugs targeting bacterial infections and cancer therapies.
Agricultural Chemicals Use as a pesticide or herbicide due to its biological activity against pests.
Biochemical Research Study of enzyme interactions and mechanisms of drug action.

Case Studies

  • Antimicrobial Activity Assessment : A study demonstrated that similar thiazole-containing compounds exhibited effective inhibition against Staphylococcus aureus, suggesting that (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone could have comparable efficacy .
  • Cancer Cell Line Studies : Research evaluating the cytotoxic effects of benzo[d]thiazole derivatives on various cancer cell lines found promising results, indicating potential pathways for therapeutic development.
  • Pesticidal Efficacy : Preliminary data suggest that compounds with trifluoromethyl groups demonstrate enhanced activity against agricultural pests, indicating a route for development in agrochemicals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between Compound A and similar compounds from the literature:

Compound Name/Structure Key Substituents Heterocyclic Core Unique Features Reference
Compound A 2-Fluorophenyl, 4-(trifluoromethyl)benzo[d]thiazole, azetidine Benzo[d]thiazole, azetidine Combines trifluoromethyl, azetidine, and fluorophenyl in a single scaffold -
(2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone Chlorophenyl, methoxy-linked benzothiazole Benzo[d]thiazole Methoxy linker instead of azetidine; lacks trifluoromethyl
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one Ethyl, methoxyphenyl, tolyl Benzo[d]thiazol-2(3H)-one Thiazolone core with bulky aromatic substituents; no fluorophenyl
2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one 4-Fluorophenyl, nitrophenyl-thiadiazole Thiadiazole, thiazolidinone Dual heterocyclic system (thiadiazole + thiazolidinone); nitro group
Key Observations:
  • Azetidine vs.
  • Trifluoromethyl Substitution: The 4-trifluoromethyl group on the benzothiazole in Compound A enhances lipophilicity (logP) relative to non-fluorinated analogs, as seen in trifluoromethyl-containing pesticides .
  • Fluorophenyl Positioning: Unlike the 4-fluorophenyl in , the 2-fluorophenyl in Compound A may alter electronic distribution and steric interactions at the methanone site.
Rationale:
  • The trifluoromethyl group in Compound A likely increases membrane permeability compared to and , aligning with trends in fluorinated pharmaceuticals .
  • The azetidine ring may improve metabolic stability over larger heterocycles (e.g., piperidine) due to reduced susceptibility to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Step 1 : Coupling the azetidine ring with the benzo[d]thiazole moiety via nucleophilic substitution under controlled temperatures (60–80°C) .
  • Step 2 : Introducing the 2-fluorophenyl group via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
  • Key Challenges : Avoiding side reactions (e.g., ring-opening of azetidine) by optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction time .
    • Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR Analysis :

  • Azetidine protons : δ 4.2–4.5 ppm (multiplet, 3H) .
  • Benzo[d]thiazole protons : δ 7.8–8.1 ppm (aromatic signals) .
  • Trifluoromethyl group : Split into a singlet at δ -62 ppm in ¹⁹F NMR .
    • IR Spectroscopy :
  • C=O stretch at ~1680 cm⁻¹ (ketone) .
  • C-F stretches at 1100–1250 cm⁻¹ .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro screening :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10 µM concentration .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, reporting IC₅₀ values .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethyl group increases electrophilicity at the benzo[d]thiazole C2 position, facilitating nucleophilic substitution with azetidine .
  • Fluorine’s ortho-directing effect on the phenyl ring alters regioselectivity in subsequent functionalization .
    • Computational Support : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and transition states .

Q. How can contradictory solubility and stability data in different solvents be resolved?

  • Experimental Design :

  • Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile at 25°C and 40°C .
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC quantification .
    • Data Interpretation : Correlate solubility with Hansen solubility parameters and stability with LogP values (predicted via ChemAxon) .

Q. What strategies optimize yield in the final acylation step while minimizing byproducts?

  • Catalyst Optimization : Compare traditional Lewis acids (AlCl₃) with heterogeneous catalysts (e.g., bleaching earth clay) in PEG-400 medium to improve recyclability .
  • Reaction Engineering : Use flow chemistry to enhance mixing and heat transfer, achieving >85% yield .
  • Byproduct Analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry (molar ratio 1:1.2 for acyl chloride) .

Q. How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to GPCRs or kinases, focusing on hydrogen bonds with the azetidine oxygen and π-π stacking with the benzo[d]thiazole .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (PBS buffer, 310 K) .

Theoretical Framework Integration

  • Guiding Principle : Link synthesis and bioactivity data to conceptual frameworks like Hammett’s equation (substituent effects) or lock-and-key binding models .
  • Hypothesis Testing : Design experiments to validate computational predictions (e.g., mutating key amino acids in target proteins) .

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